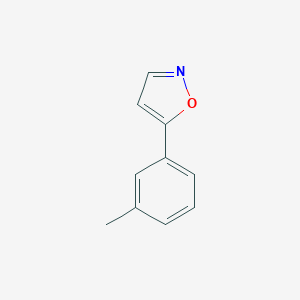
5-(m-Tolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(m-Tolyl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Research indicates that isoxazole derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. For instance, studies have shown that certain isoxazole compounds can inhibit the replication of viruses, suggesting their potential use as antiviral agents in therapeutic applications .
Antimicrobial Effects
5-(m-Tolyl)isoxazole has demonstrated efficacy against various bacterial strains. A study highlighted that isoxazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Antitubercular activity | Jaju et al. |
| Various bacterial strains | Antimicrobial activity | PMC6222914 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For example, a study investigated the compound's ability to inhibit histone deacetylases (HDACs) in breast cancer cells (MCF-7), revealing promising results with IC50 values indicating effective cytotoxicity .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 8.754 | MCF-7 |
| Control (TMP269) | 6.19 | HDAC7 |
Antitubercular Activity
In a study by Jaju et al., isonicotinyl hydrazide derivatives were synthesized and evaluated for their antitubercular properties against M. tuberculosis H37Rv strain. The findings suggested that structural similarities with isoxazoles could confer similar inhibitory effects against tuberculosis.
Anticancer Screening
A comprehensive screening of isoxazole derivatives indicated notable antiproliferative properties against lung cancer cell lines (A549). Compounds derived from isoxazole structures showed lower IC50 values compared to established treatments like erlotinib, highlighting their potential as effective anticancer agents .
Propriétés
Numéro CAS |
129747-41-7 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3 |
Clé InChI |
NSVPDKKWSHIUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC=NO2 |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=NO2 |
Synonymes |
Isoxazole, 5-(3-methylphenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














